7-Octene-1,2-diol

Übersicht

Beschreibung

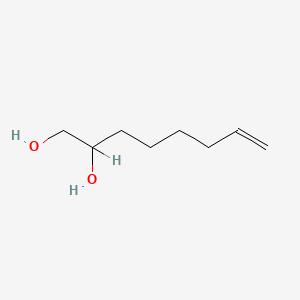

7-Octene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a double bond (C=C) and two hydroxyl groups (OH) attached to the first and second carbon atoms of the octene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Octene-1,2-diol is typically synthesized through the epoxidation of 7-octene followed by hydrolysis of the resulting epoxide. The epoxidation can be carried out using oxidizing agents such as hydrogen peroxide or benzoyl peroxide. The reaction is usually conducted under mild conditions, such as at room temperature or slightly higher .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are a class of organic compounds with various applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.

Acids for Esterification: Carboxylic acids such as acetic acid.

Major Products Formed:

Oxidation Products: Vicinal diols.

Esterification Products: Esters.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Organic Synthesis

- 7-Octene-1,2-diol serves as an important intermediate in the synthesis of various organic compounds. Its hydroxyl groups make it a suitable candidate for further functionalization.

- It is utilized in the dihydroxylation of alkenes, which is a key reaction in organic chemistry for producing diols from alkenes through oxidation processes .

-

Pharmaceuticals

- The compound exhibits antimicrobial properties, making it valuable in the formulation of personal care products and pharmaceuticals as a humectant and preservative alternative to more toxic substances like parabens .

- Its potential for use in drug delivery systems has been explored due to its non-toxic nature and ability to interact with biological membranes .

-

Materials Science

- In materials science, this compound can be used as a building block for polymers and surfactants. Its structure allows for the development of bio-based materials that are more sustainable than traditional petrochemical-derived products .

- The compound's properties have been investigated for applications in creating biodegradable plastics and coatings .

Case Study 1: Dihydroxylation Reactions

A study demonstrated the effectiveness of using ammonium peroxymonosulfate (PMS) as an oxidant for the dihydroxylation of alkenes, including this compound. The results showed high yields and selectivity, indicating that this method could be optimized for industrial applications in producing diols from alkenes .

Case Study 2: Antimicrobial Formulations

Research highlighted the incorporation of this compound into personal care products due to its antimicrobial properties. The study found that formulations containing this compound effectively inhibited microbial growth while maintaining skin compatibility . This positions this compound as a safer alternative to traditional preservatives.

Case Study 3: Polymer Development

In materials science research, this compound was utilized as a precursor for synthesizing biodegradable polyurethanes. The resulting materials exhibited favorable mechanical properties and biodegradability compared to conventional polymers derived from fossil fuels . This application underscores the compound's potential in developing sustainable materials.

Wirkmechanismus

The mechanism of action of 7-Octene-1,2-diol involves its reactivity with various chemical species. The double bond and hydroxyl groups allow it to participate in a range of chemical reactions, including oxidation and esterification. These reactions can lead to the formation of new compounds with different chemical properties, which can be utilized in various applications.

Vergleich Mit ähnlichen Verbindungen

1,2-Octanediol: Similar in structure but lacks the double bond.

3,4-Dihydroxy-1-butene: Contains a double bond and two hydroxyl groups but has a shorter carbon chain.

4-Penten-1-ol: Contains a double bond and a hydroxyl group but differs in the position of the hydroxyl group.

Uniqueness of 7-Octene-1,2-diol: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

7-Octene-1,2-diol is a compound characterized by a double bond and hydroxyl groups, making it a diol. Its biological activities have garnered interest due to its potential applications in pharmaceuticals, cosmetics, and as a functional ingredient in various formulations. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant biological effects.

- Chemical Formula : C₈H₁₆O₂

- CAS Number : 85866-02-0

- Molecular Weight : 144.21 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

These findings suggest that this compound could serve as a natural preservative in cosmetic formulations, where microbial contamination is a concern .

Cytotoxicity Studies

Cytotoxicity assessments of this compound have revealed its potential as an anticancer agent. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7) cells.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 18.2 |

The cytotoxic effects of this compound are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism through which this compound exerts its biological activity includes:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.

- Protein Interaction : The diol may interact with specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound in topical formulations showed a reduction in microbial load by over 90% within 24 hours when applied to infected wounds .

- Cytotoxicity Profile : In a comparative study with other diols, this compound exhibited superior cytotoxicity against HeLa cells compared to traditional chemotherapeutic agents at similar concentrations .

Eigenschaften

IUPAC Name |

oct-7-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGHWJFURBQKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006437 | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85866-02-0 | |

| Record name | 7-Octene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-ene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 7-Octene-1,2-diol be used to modify the properties of polymers?

A1: Research has shown that this compound can be incorporated as a side chain into poly(butylene succinate) (PBS) during its synthesis. [] This incorporation leads to several modifications in the polymer's properties:

- Decreased glass-transition temperature (Tg): The presence of this compound disrupts the polymer chain packing, leading to a decrease in Tg. This effect is most pronounced at a specific branching density (0.03 mol of branching units per mole of structural units). []

- Influence on melting temperature (Tm): Compared to ethyl side branches, this compound side chains cause a more significant decrease in Tm. This effect is comparable to that observed with n-octyl branches. []

- Potential for further modification: The presence of double bonds in the this compound side chains allows for further modification through reactions like epoxidation. This epoxidation can further impact the thermal properties and biodegradability of the resulting polymer. []

Q2: Can this compound be utilized in the development of novel stationary phases for High Performance Liquid Chromatography (HPLC)?

A2: Yes, this compound has been successfully employed in the synthesis of diol-bonded stationary phases for HPLC. [] The process involves reacting the compound with silica hydride, creating a diol-functionalized surface. This type of stationary phase demonstrates unique separation characteristics in both normal phase and reverse phase HPLC modes. []

Q3: What are the analytical techniques used to characterize this compound-modified materials?

A3: Several analytical techniques are employed to characterize materials modified with this compound, including:

- Electron Spectroscopy for Chemical Analysis (ESCA): This technique can detect the presence of residual catalysts, like platinum, which might remain after the synthesis of diol-bonded stationary phases. The presence of such catalysts can impact the chromatographic performance and needs to be carefully monitored. []

- Differential Scanning Calorimetry (DSC): This technique is crucial for studying the thermal properties of polymers modified with this compound. It allows researchers to determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymers, providing insights into the impact of this compound on the polymer's behavior. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.